molecular formula C27H21ClN4O3 B11586351 (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B11586351
M. Wt: 484.9 g/mol
InChI Key: HAJPTYQQIAAYMC-XMHGGMMESA-N
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Description

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a cyano group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy and cyano groups: These groups are introduced through nucleophilic substitution and cyanation reactions, respectively.

    Final coupling: The final step involves coupling the intermediate with 4-methylphenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro and phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the pyrido[1,2-a]pyrimidine core are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a keto and ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

What sets (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide apart is its complex structure, which includes multiple functional groups and a fused ring system

Properties

Molecular Formula

C27H21ClN4O3

Molecular Weight

484.9 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C27H21ClN4O3/c1-16-6-8-20(9-7-16)30-25(33)19(15-29)14-22-26(35-21-10-11-23(28)18(3)13-21)31-24-17(2)5-4-12-32(24)27(22)34/h4-14H,1-3H3,(H,30,33)/b19-14+

InChI Key

HAJPTYQQIAAYMC-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC(=C(C=C4)Cl)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC(=C(C=C4)Cl)C)C#N

Origin of Product

United States

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